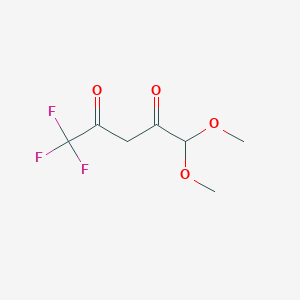
1,1,1-Trifluoro-5,5-dimethoxypentane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-Trifluoro-5,5-dimethoxypentane-2,4-dione is an organic compound with the molecular formula C7H9F3O4 It is known for its unique structure, which includes trifluoromethyl and dimethoxy groups attached to a pentane-2,4-dione backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,1-Trifluoro-5,5-dimethoxypentane-2,4-dione can be synthesized through several methods. One common approach involves the reaction of 1,1,1-trifluoroacetone with dimethyl malonate in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions, and the product is isolated through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. The compound is then purified using techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-5,5-dimethoxypentane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: The trifluoromethyl and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1,1,1-Trifluoro-5,5-dimethoxypentane-2,4-dione has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biochemical pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1,1,1-trifluoro-5,5-dimethoxypentane-2,4-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the methoxy groups may influence its solubility and reactivity. The pathways involved include nucleophilic addition and substitution reactions, which are facilitated by the compound’s electrophilic centers.
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trifluoro-2,4-pentanedione: Similar in structure but lacks the methoxy groups.
1,1,1-Trifluoro-5,5-dimethyl-2,4-hexanedione: Contains dimethyl groups instead of methoxy groups.
Uniqueness
1,1,1-Trifluoro-5,5-dimethoxypentane-2,4-dione is unique due to the presence of both trifluoromethyl and methoxy groups, which confer distinct chemical properties. These groups enhance its reactivity and potential for diverse applications in various fields.
Properties
Molecular Formula |
C7H9F3O4 |
|---|---|
Molecular Weight |
214.14 g/mol |
IUPAC Name |
1,1,1-trifluoro-5,5-dimethoxypentane-2,4-dione |
InChI |
InChI=1S/C7H9F3O4/c1-13-6(14-2)4(11)3-5(12)7(8,9)10/h6H,3H2,1-2H3 |
InChI Key |
VYPGZRXHCSNSLF-UHFFFAOYSA-N |
Canonical SMILES |
COC(C(=O)CC(=O)C(F)(F)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-Methoxypyrrolidin-2-yl)methoxy]pyridine dihydrochloride](/img/structure/B12442336.png)
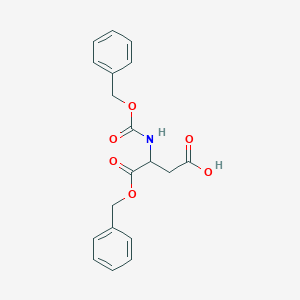
![3-Amino-5-[(trifluoromethyl)thio]benzoic acid](/img/structure/B12442347.png)
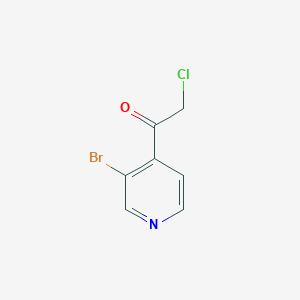
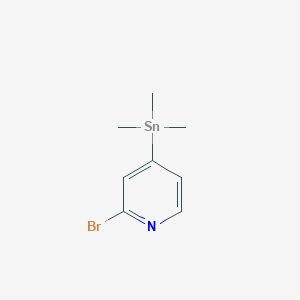
![N-[2-(Acetylamino)-5,6,7,8-tetrahydro-6-hydroxy-4-quinazolinyl]acetamide](/img/structure/B12442364.png)
![Oxo({2-[(triphenylmethyl)amino]-1,3-thiazol-5-yl})acetic acid](/img/structure/B12442369.png)
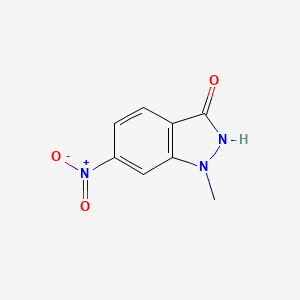
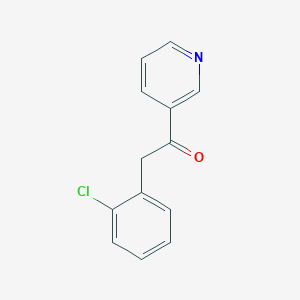

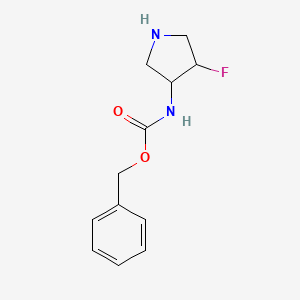
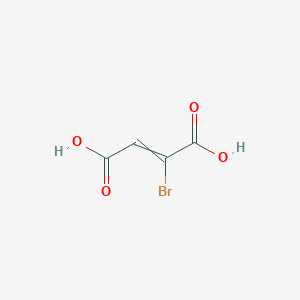
![10-Hydroxy-5,9-dimethyl-6-(2-methylbut-2-enoyloxy)-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B12442409.png)

